molecular formula C10H16ClNO2S B6165701 1-[4-(propane-2-sulfonyl)phenyl]methanamine hydrochloride CAS No. 860701-53-7

1-[4-(propane-2-sulfonyl)phenyl]methanamine hydrochloride

Cat. No. B6165701
CAS RN: 860701-53-7
M. Wt: 249.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Propane-2-sulfonyl)phenyl)methanamine hydrochloride, also known as D-Phe-Phe-NH2 hydrochloride, is an amino acid derivative used in scientific research and laboratory experiments. It is primarily used as a substrate for the enzyme aminopeptidase, and is also used as a building block for certain peptides and as a ligand in biochemical assays. The hydrochloride salt form of 1-(4-(propane-2-sulfonyl)phenyl)methanamine is water-soluble and is stable in aqueous solution.

Scientific Research Applications

1-(4-(Propane-2-sulfonyl)phenyl)methanamine hydrochloride has several scientific research applications. It is used as a substrate for the enzyme aminopeptidase, which is involved in the hydrolysis of peptides and proteins. It is also used as a building block for the synthesis of certain peptides, such as the 1-[4-(propane-2-sulfonyl)phenyl]methanamine hydrochloride2 peptide. Additionally, 1-(4-(propane-2-sulfonyl)phenyl)methanamine hydrochloride is used as a ligand in biochemical assays, such as enzyme-linked immunosorbent assays (ELISAs) and fluorescence polarization assays (FPAs).

Mechanism of Action

1-(4-(Propane-2-sulfonyl)phenyl)methanamine hydrochloride is a substrate for the enzyme aminopeptidase, which is involved in the hydrolysis of peptides and proteins. When the hydrochloride salt form of 1-(4-(propane-2-sulfonyl)phenyl)methanamine is present in a solution, the enzyme aminopeptidase hydrolyzes the substrate, releasing the free amino acid.
Biochemical and Physiological Effects
1-(4-(Propane-2-sulfonyl)phenyl)methanamine hydrochloride has no known biochemical or physiological effects in humans. It is used primarily as a substrate for the enzyme aminopeptidase, and as a building block for certain peptides and as a ligand in biochemical assays.

Advantages and Limitations for Lab Experiments

1-(4-(Propane-2-sulfonyl)phenyl)methanamine hydrochloride has several advantages for use in laboratory experiments. It is water-soluble, stable in aqueous solution, and can be used as a substrate for the enzyme aminopeptidase, as a building block for certain peptides, and as a ligand in biochemical assays. However, the hydrochloride salt form of 1-(4-(propane-2-sulfonyl)phenyl)methanamine is not suitable for use in certain types of experiments, such as those involving the detection of certain molecules, due to its high salt concentration.

Future Directions

For research include the development of new synthetic methods to produce the hydrochloride salt form of 1-(4-(propane-2-sulfonyl)phenyl)methanamine, the exploration of new applications for the hydrochloride salt form of 1-(4-(propane-2-sulfonyl)phenyl)methanamine, and the investigation of the effects of the hydrochloride salt form of 1-(4-(propane-2-sulfonyl)phenyl)methanamine on various biochemical and physiological processes. Additionally, further research into the mechanism of action of 1-(4-(propane-2-sulfonyl)phenyl)methanamine hydrochloride could lead to the development of new therapeutic strategies for the treatment of certain diseases.

Synthesis Methods

1-(4-(Propane-2-sulfonyl)phenyl)methanamine hydrochloride is synthesized in a two-step process. The first step involves the reaction of 4-(propane-2-sulfonyl)phenylacetic acid with ammonium chloride in the presence of a base to form 1-(4-(propane-2-sulfonyl)phenyl)methanamine. The second step involves the addition of hydrochloric acid to the reaction mixture to form 1-(4-(propane-2-sulfonyl)phenyl)methanamine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[4-(propane-2-sulfonyl)phenyl]methanamine hydrochloride involves the reaction of 4-(propane-2-sulfonyl)benzaldehyde with methylamine followed by reduction of the resulting imine to the corresponding amine.", "Starting Materials": [ "4-(propane-2-sulfonyl)benzaldehyde", "Methylamine", "Hydrogen gas", "Palladium on carbon catalyst", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 4-(propane-2-sulfonyl)benzaldehyde is reacted with excess methylamine in ethanol at room temperature to form the imine intermediate.", "Step 2: The resulting imine is reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst in ethanol at room temperature.", "Step 3: The amine is then treated with hydrochloric acid in water to form 1-[4-(propane-2-sulfonyl)phenyl]methanamine hydrochloride as a white solid." ] }

CAS RN

860701-53-7

Molecular Formula

C10H16ClNO2S

Molecular Weight

249.8

Purity

95

Origin of Product

United States

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